REACTION_SMILES
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[C:1]([O:2][C:3]([Cl:6])([Cl:11])[Cl:12])(=[O:4])[O:5][C:7]([Cl:8])([Cl:9])[Cl:10].[CH2:13]1[NH:14][CH2:15][CH2:16][c:17]2[cH:18][cH:19][cH:20][cH:21][c:22]21.[CH2:23]([Cl:24])[Cl:25].[CH3:26][CH2:27][N:28]([CH2:29][CH3:30])[CH2:31][CH3:32]>>[O:2]=[C:3]([Cl:6])[N:14]1[CH2:13][c:22]2[c:17]([cH:18][cH:19][cH:20][cH:21]2)[CH2:16][CH2:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OC(Cl)(Cl)Cl)OC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2c(c1)CCNC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Type
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product
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Smiles
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O=C(Cl)N1CCc2ccccc2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |